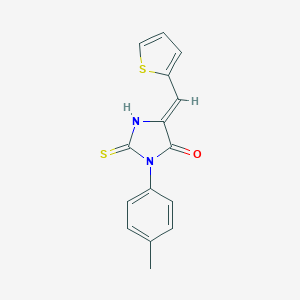![molecular formula C33H28N2O5S B303517 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303517.png)
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one, also known as TMI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly complex molecule that has been synthesized through a multi-step process and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the activity of the proteasome, a complex that is responsible for the degradation of proteins. By inhibiting the proteasome, 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been shown to have several biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has also been found to have anti-inflammatory properties and can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a highly specific compound that can target specific enzymes and signaling pathways. It is also stable and can be easily synthesized and purified. However, 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one. One potential application is in the development of new cancer therapies. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has shown promising results in preclinical studies and could potentially be used in combination with other drugs to improve cancer treatment. Another potential application is in the treatment of neurodegenerative diseases. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been found to have neuroprotective properties and could be further studied for its potential use in the treatment of these diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one and to identify other potential applications for this compound.
Conclusion
In conclusion, 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a highly complex chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one and to identify other potential applications for this compound.
Méthodes De Synthèse
The synthesis of 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one involves several steps, including the preparation of the starting materials, the formation of the imidazole ring, and the attachment of the biphenyl and trimethoxybenzylidene groups. The process requires expertise in organic chemistry and involves the use of various reagents and solvents. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy.
Applications De Recherche Scientifique
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one has been found to have neuroprotective properties and can prevent the death of neurons.
Propriétés
Nom du produit |
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
Formule moléculaire |
C33H28N2O5S |
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
(5Z)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-3-phenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C33H28N2O5S/c1-38-29-19-22(20-30(39-2)31(29)40-3)18-27-32(37)35(26-12-8-5-9-13-26)33(34-27)41-21-28(36)25-16-14-24(15-17-25)23-10-6-4-7-11-23/h4-20H,21H2,1-3H3/b27-18- |
Clé InChI |
QEFCTAZLNHBDEN-IMRQLAEWSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
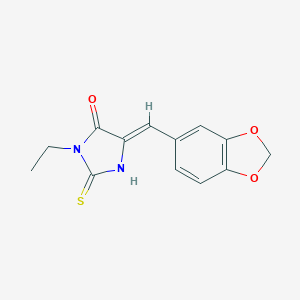
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
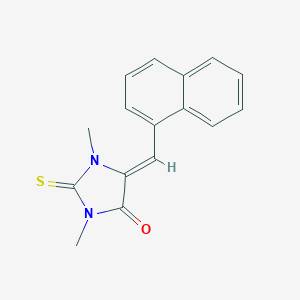
![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
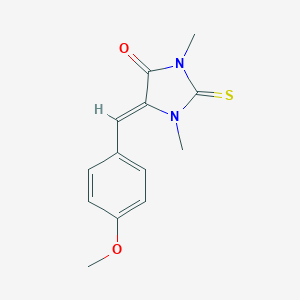
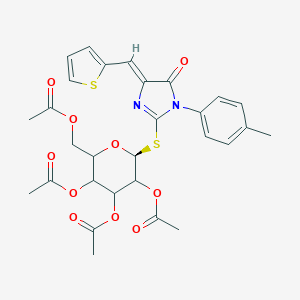
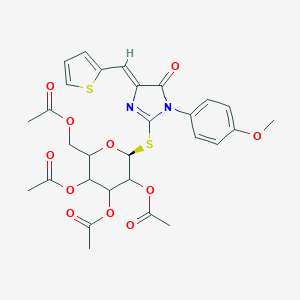
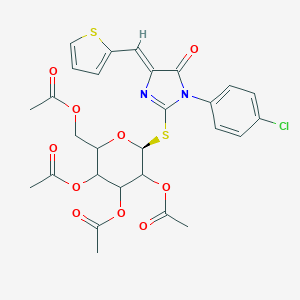
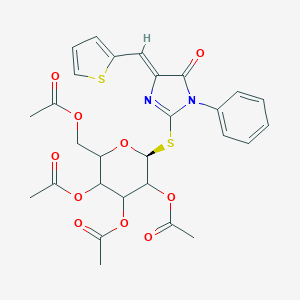
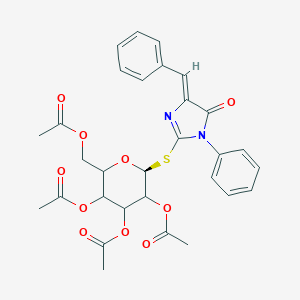
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
